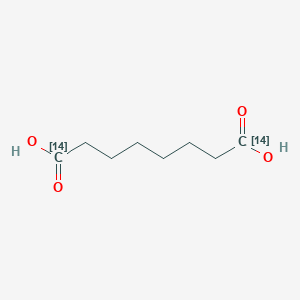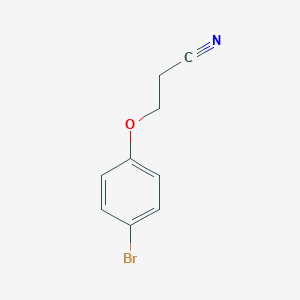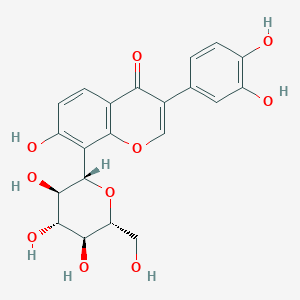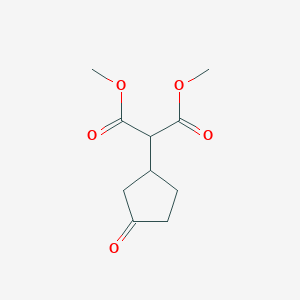
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related esters and compounds involves various chemical reactions, including esterification, Claisen ester condensation, and Michael addition. For instance, the esterification of boric acid with 1,2-propanediol and derivatives was explored using NMR spectroscopy, highlighting the formation of esters with specific mole ratios and the influence of the electronegativity on ester stability (Oi, Takeda, & Kakihana, 1992). Additionally, the oxidative esterification of homologous series of diols with methanol using titania-supported gold and palladium catalysts shows the feasibility of achieving high selectivity to specific methyl esters (Kotionova et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to propanedioic acid derivatives has been elucidated through various spectroscopic techniques. For example, the synthesis and structure confirmation of 2-amino-1,3-propanediol through NMR highlights the approach to determine molecular structures and functional groups in related compounds (Chen Guo-liang, 2006).
Chemical Reactions and Properties
Propanedioic acid derivatives undergo a range of chemical reactions, including conjugate additions, Diels-Alder reactions, and others, influenced by the electrophilic nature of the compounds. The reactions of dimethyl (2'-oxopropylidene)propanedioate and its derivatives with nucleophilic reagents have been extensively studied, showing efficient low molecular weight product formation through diverse reaction pathways (Cameron, Read, & Stavrakis, 1987).
Physical Properties Analysis
The physical properties of propanedioic acid derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments. Studies on related compounds, like the hydrogenation of dimethyl malonate to 1,3-propanediol, reveal insights into the reaction networks and effects on selectivity, showcasing the significance of structural and textural properties of catalysts (Zheng, Zhu, Li, & Ji, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, stability, and potential for undergoing specific chemical transformations, are vital for the application of propanedioic acid derivatives. The study on the reactions of methyl esters of specific carboxylic acids with zinc and arylglyoxals, resulting in the formation of complex structures, underscores the diverse reactivity and potential for synthesis of novel compounds (Shchepin, Kirillov, & Nedugov, 2003).
Applications De Recherche Scientifique
Synthesis and Reactivity Studies:
- Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester, has been utilized in the synthesis and study of various chemical reactions. For instance, it has been involved in the study of the reaction of propanedioic acid with cyclopenta[b]thiophenes, leading to the formation of heterocyclic compounds (Machara & Svoboda, 2012).
Investigation in Oxidative Esterification:
- The compound has been investigated in the context of oxidative esterification, particularly focusing on its reactivity with methanol and other alcohols. This research is significant for understanding the catalyst activity and selectivity in producing various esters (Kotionova et al., 2012).
Electrochemical Studies:
- Electrochemical studies involving propanedioic acid esters have been conducted, exploring the electrochemical fluorination of various diols and esters. This research provides insights into the yield and by-products of these electrochemical processes (Nagase, Abe, & Baba, 1968).
Examination of Ester Formation:
- Research on the esterification of propanedioic acid and its derivatives with boric acid has been conducted to understand the stability and formation of different esters. This study contributes to the field of coordination chemistry and complex formation (Oi, Takeda, & Kakihana, 1992).
Thermal Oxidation Resistance Studies:
- The resistance of esters of propanedioic acid to thermal oxidation has been a subject of interest, particularly in the context of comparing fluorinated and non-fluorinated analogs. This research has implications for material science and the development of stable compounds (Gorbunova et al., 2006).
Propriétés
IUPAC Name |
dimethyl 2-(3-oxocyclopentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJIHXMUUZHZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


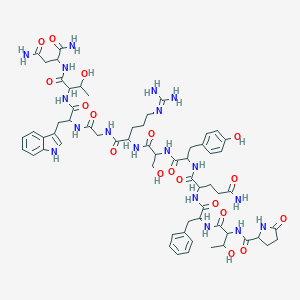
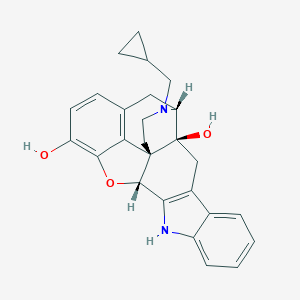

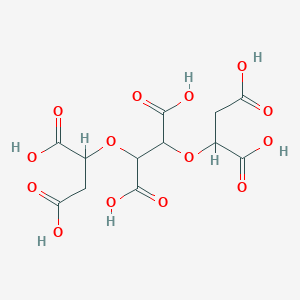
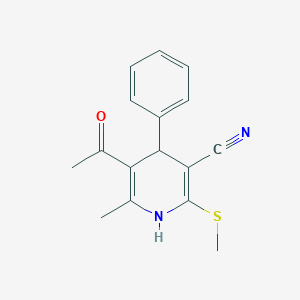
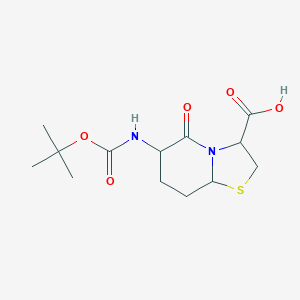
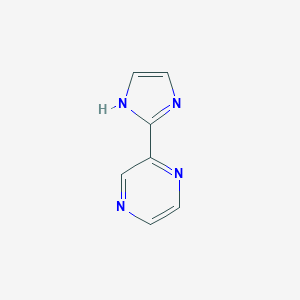

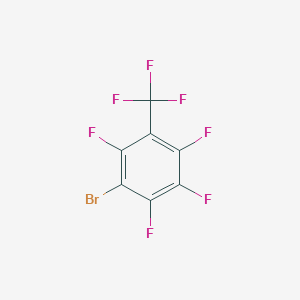
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
